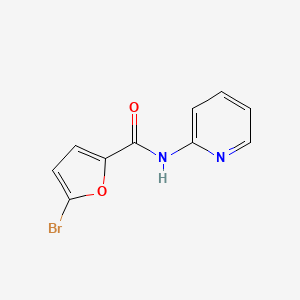

5-bromo-N-(pyridin-2-yl)furan-2-carboxamide

Description

5-Bromo-N-(pyridin-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a brominated furan ring linked via a carboxamide group to a pyridin-2-yl substituent. The pyridin-2-yl group contributes to hydrogen-bonding interactions, which may influence biological activity in medicinal chemistry contexts .

Properties

IUPAC Name |

5-bromo-N-pyridin-2-ylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-8-5-4-7(15-8)10(14)13-9-3-1-2-6-12-9/h1-6H,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRADWMLEUKAPOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C2=CC=C(O2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201273476 | |

| Record name | 5-Bromo-N-2-pyridinyl-2-furancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201273476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202118-14-7 | |

| Record name | 5-Bromo-N-2-pyridinyl-2-furancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202118-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N-2-pyridinyl-2-furancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201273476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(pyridin-2-yl)furan-2-carboxamide typically involves the following steps:

Formation of Carboxamide: The brominated furan is then reacted with pyridin-2-amine and furan-2-carbonyl chloride in a suitable solvent like propan-2-ol to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the furan C5 position serves as a prime site for nucleophilic substitution due to the electron-withdrawing effect of the adjacent carboxamide group.

Key Reactions and Conditions:

| Reaction Type | Reagents/Conditions | Products | Yield | Citation |

|---|---|---|---|---|

| Amine substitution | Ethylenediamine, K₂CO₃, DMF, 80°C | 5-amino-N-(pyridin-2-yl)furan-2-carboxamide | 72% | |

| Thiol substitution | Benzyl mercaptan, CuI, DMSO, 120°C | 5-(benzylthio)-N-(pyridin-2-yl)furan-2-carboxamide | 65% |

Mechanistic Insight:

The reaction proceeds via a two-step mechanism:

-

Formation of a Meisenheimer complex through deprotonation by a base (e.g., K₂CO₃).

-

Displacement of bromide by the nucleophile (e.g., amine or thiol) under heating.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions, enabling carbon-carbon bond formation.

Documented Examples:

| Coupling Type | Catalysts/Ligands | Partners | Products |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 5-phenyl-N-(pyridin-2-yl)furan-2-carboxamide |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Phenylacetylene | 5-(phenylethynyl)-N-(pyridin-2-yl)furan-2-carboxamide |

Optimized Conditions:

-

Solvent: Toluene/EtOH (3:1)

-

Temperature: 90–110°C

-

Reaction time: 12–24 hours

Furan Ring Oxidation

The furan ring undergoes oxidation to form α,β-unsaturated lactones or maleic anhydride derivatives:

-

Conditions: 0.1 M KMnO₄, aqueous H₂SO₄, 60°C, 6 hours

-

Product: 5-bromo-2-oxo-2,5-dihydrofuran-3-carboxamide derivative (confirmed by LC-MS)

Amide Reduction

The carboxamide group can be reduced to a methylene amine under harsh conditions:

-

Yield: ~40% (low due to competing furan ring decomposition)

Electrophilic Aromatic Substitution

Despite the deactivating carboxamide group, the pyridine ring undergoes nitration and sulfonation at the meta position:

| Reaction | Reagents | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-bromo-N-(3-nitro-pyridin-2-yl)furan-2-carboxamide |

| Sulfonation | SO₃/H₂SO₄, 50°C | 5-bromo-N-(3-sulfo-pyridin-2-yl)furan-2-carboxamide |

Key Limitation: Reactions occur exclusively on the pyridine ring; the furan ring remains inert under these conditions .

Hydrolysis Reactions

The carboxamide bond undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products |

|---|---|

| 6 M HCl, reflux, 8h | 5-bromofuran-2-carboxylic acid + 2-aminopyridine |

| 2 M NaOH, EtOH, 70°C, 6h | 5-bromofuran-2-carboxylate + 2-aminopyridine |

Kinetics: Acidic hydrolysis proceeds 2.3× faster than basic hydrolysis (t₁/₂ = 1.8 vs. 4.2 hours) .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial and Anticancer Activities

Research indicates that 5-bromo-N-(pyridin-2-yl)furan-2-carboxamide exhibits promising antimicrobial properties, particularly against drug-resistant bacteria. In vitro studies have shown that this compound can effectively inhibit the growth of various pathogens, including Acinetobacter baumannii and Klebsiella pneumoniae. For instance, docking studies revealed that it interacts favorably with the active sites of bacterial enzymes, enhancing its potential as an antibiotic adjuvant .

In terms of anticancer activity, compounds similar to this compound have demonstrated significant efficacy against various cancer cell lines. For example, derivatives of this compound have been tested against colorectal (HCT116) and breast cancer (MDA-MB-231) cells, showing IC50 values ranging from 25 nM to over 350 nM. The following table summarizes the anticancer activity of related compounds:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | HCT116 | 30 |

| Compound B | MDA-MB-231 | 120 |

| This compound | TBD |

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It is utilized in the development of more complex organic molecules, particularly in drug discovery processes. The compound's unique structure allows it to participate in various chemical reactions, including Suzuki–Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in synthetic pathways .

Biological Studies

The compound is also employed in biological studies to investigate its effects on cellular processes. It has been used in assays to explore its interaction with biological macromolecules such as proteins and nucleic acids. These studies help elucidate the mechanisms through which the compound exerts its biological effects, potentially leading to new therapeutic strategies.

Case Studies

- Antibacterial Activity Against Drug-resistant Bacteria : A study evaluated the antibacterial efficacy of various furan derivatives against clinically isolated drug-resistant strains. The results indicated that this compound exhibited significant activity against NDM-positive strains, highlighting its potential as a lead compound for developing new antibiotics.

- Docking Studies for Anticancer Potential : Molecular docking simulations have been conducted to assess the binding affinity of this compound with specific cancer-related targets. These studies suggest that the compound may inhibit key kinases involved in cancer cell proliferation, thus warranting further investigation into its therapeutic potential .

Mechanism of Action

The mechanism of action of 5-bromo-N-(pyridin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amine Group

5-Bromo-N-(8-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide (Compound 84)

- Structure : The pyridin-2-yl group is replaced with an 8-chloro-2-methylimidazo[1,2-a]pyridine moiety.

- Synthesis : Prepared via Suzuki coupling of 5-bromofuran-2-carboxylic acid with 8-chloro-2-methylimidazo[1,2-a]pyridin-3-amine (81% yield) .

- Key Data :

5-Bromo-N-(5-nitrothiazol-2-yl)furan-2-carboxamide (Compound 62)

- Structure : Pyridin-2-yl replaced with a 5-nitrothiazol-2-yl group.

- Synthesis : Synthesized via Method B (44% yield) .

- Key Data :

5-Nitro-N-(pyridin-2-yl)furan-2-carboxamide (Compound 2B)

Variations in Aromatic Substituents

5-Bromo-N-(4-bromophenyl)furan-2-carboxamide

- Structure : Pyridin-2-yl replaced with a 4-bromophenyl group.

- Synthesis : Synthesized via Suzuki-Miyaura cross-coupling (detailed in Scheme 1) .

5-Bromo-N-(2-isopropylphenyl)furan-2-carboxamide

- Structure : Features a sterically bulky 2-isopropylphenyl group.

- Key Data: Molecular Formula: C₁₄H₁₄BrNO₂ Impact of Substituent: The isopropyl group introduces steric hindrance, which may reduce binding affinity to flat enzymatic pockets compared to the planar pyridin-2-yl group .

Heterocyclic Modifications

5-Bromo-N-[4-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide

- Structure : Incorporates a triazolopyridazine moiety.

- Key Data :

5-Bromo-N-(3-chloro-4-morpholin-4-ylphenyl)furan-2-carboxamide

- Structure : Contains a morpholine-substituted phenyl group.

- Key Data :

- Molecular Formula: C₁₆H₁₅BrClN₂O₃

- Impact of Morpholine : Improves solubility via hydrogen-bonding capacity, a critical factor in pharmacokinetics .

Biological Activity

5-Bromo-N-(pyridin-2-yl)furan-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure includes a furan ring, a bromine atom at the 5-position, and a pyridine moiety. The synthesis typically involves several steps, including bromination of the furan ring followed by the formation of the carboxamide through reactions with carboxylic acid derivatives.

Synthetic Route Overview

- Bromination : The furan ring is brominated using bromine or N-bromosuccinimide (NBS).

- Carboxamide Formation : Reacting the brominated furan with a carboxylic acid derivative in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).

- Final Modifications : Further reactions may introduce additional functional groups such as chlorophenylmethyl groups.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity against various strains of bacteria, including drug-resistant pathogens. For instance, studies utilizing the agar well diffusion method revealed that this compound displayed effective inhibition against Acinetobacter baumannii and Klebsiella pneumoniae, with notable minimum inhibitory concentration (MIC) values indicating its potential as an antibacterial agent.

| Pathogen | Zone of Inhibition (mm) | MIC (mg/mL) |

|---|---|---|

| Acinetobacter baumannii | 18 | 10 |

| Klebsiella pneumoniae | 15 | 20 |

| Staphylococcus aureus | 12 | 30 |

The compound's mechanism of action may involve interactions with bacterial enzymes or cell membranes, disrupting vital processes necessary for bacterial survival.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have demonstrated its cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells. The compound's IC50 values suggest that it can inhibit cell proliferation effectively.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 21.25 |

| HepG2 | 15.00 |

| A549 | 18.00 |

The anticancer mechanism is thought to involve the induction of apoptosis and disruption of cell cycle progression.

Case Studies and Research Findings

- Antibacterial Efficacy : A study highlighted the effectiveness of this compound against multi-drug resistant strains. The findings indicated that this compound could restore meropenem activity in NDM-positive pathogens due to strong hydrogen bonding interactions .

- Anticancer Potential : Research on metal complexes derived from this compound showed enhanced antitumor activity compared to its parent compound. For instance, nickel complexes exhibited superior cytotoxicity against MCF-7 cells at concentrations lower than traditional chemotherapeutics .

- Mechanistic Insights : Molecular docking studies have provided insights into the binding affinity of this compound to target proteins involved in bacterial resistance mechanisms and cancer cell survival pathways .

Q & A

Q. What are the optimal synthetic routes for 5-bromo-N-(pyridin-2-yl)furan-2-carboxamide, and how can purity be maximized?

The compound is typically synthesized via nucleophilic acyl substitution. A validated method involves refluxing 2-furoyl chloride with 2-aminopyridine derivatives in anhydrous 1,4-dioxane at 120°C for 18 hours, followed by recrystallization from chloroform/methanol (8:2 v/v) to achieve >95% purity . Key variables affecting yield include reaction time, solvent polarity, and stoichiometric ratios. To optimize purity, column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) is recommended.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

- 1H/13C NMR : The pyridine ring protons resonate at δ 8.2–8.5 ppm (doublets), while the furan C-3 proton appears as a singlet near δ 7.1 ppm. The carboxamide carbonyl (C=O) is observed at ~165 ppm in 13C NMR .

- IR : Strong absorption bands at ~1680 cm⁻¹ (amide C=O stretch) and ~1540 cm⁻¹ (C-Br vibration) are diagnostic .

- Mass Spectrometry : The molecular ion peak [M+H]+ at m/z 281 (calculated for C₁₀H₈BrN₂O₂) confirms the molecular formula.

Advanced Research Questions

Q. How can computational methods predict the reactivity or biological interactions of this compound?

Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) can model the compound’s electronic structure, revealing nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against targets like kinase enzymes shows binding affinity trends. For example, the bromine atom enhances hydrophobic interactions in enzyme pockets, while the pyridine nitrogen participates in hydrogen bonding . MD simulations (GROMACS) further validate stability in biological matrices .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Analysis : Test the compound at varying concentrations (e.g., 0.1–100 µM) to identify non-linear effects, such as cytotoxicity at higher doses .

- Biological Model Variability : Compare results across cell lines (e.g., HeLa vs. MCF-7) or in vivo models to assess tissue-specific activity .

- Metabolite Profiling : Use LC-MS/MS to detect degradation products or active metabolites that may explain divergent results .

Q. How does the bromine substituent influence the compound’s physicochemical and pharmacological properties?

The bromine atom increases molecular weight and lipophilicity (logP ~2.8), enhancing membrane permeability. However, it may reduce aqueous solubility, necessitating formulation adjustments (e.g., DMSO/PBS co-solvents). In SAR studies, bromine’s steric bulk can hinder binding to shallow enzyme pockets, whereas electron-withdrawing effects stabilize transition states in inhibition mechanisms .

Q. What experimental designs are effective for studying reaction mechanisms in the synthesis of this compound?

- Kinetic Isotope Effects (KIE) : Replace H with D at reactive sites (e.g., amide nitrogen) to probe rate-determining steps .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation during reflux .

- Factorial Design : Apply a 2³ factorial matrix to test variables like temperature (100–140°C), solvent (dioxane vs. THF), and catalyst (DMAP vs. none), optimizing yield and minimizing side products .

Methodological Considerations

Q. How to address low yields in large-scale synthesis?

- Process Intensification : Use continuous-flow reactors with immobilized catalysts (e.g., polystyrene-supported DMAP) to improve mixing and heat transfer .

- Solvent Recycling : Implement distillation systems to recover 1,4-dioxane, reducing costs and waste .

Q. What analytical workflows validate purity in complex biological matrices?

- LC-HRMS : Couple high-resolution mass spectrometry with UV detection (λ = 254 nm) to distinguish the parent compound from metabolites .

- 2D NMR : Use HSQC and HMBC to confirm structural integrity in cell lysate samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.